

# A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid

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## Compound of Interest

Compound Name: 3-Bromopropionic acid

Cat. No.: B048846

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## Introduction

**3-Bromopropionic acid** (CAS No: 590-92-1), also known as  $\beta$ -bromopropionic acid, is a halogenated carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile intermediate stems from its bifunctional nature, incorporating both a carboxylic acid moiety and a reactive bromo-alkyl group. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive and in-depth overview of the core physical and chemical properties of **3-Bromopropionic acid**, complete with experimental protocols and logical workflows to aid researchers in their work with this compound.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Bromopropionic acid** are compiled in the subsequent tables, offering a readily accessible reference for key quantitative data.

## General and Physical Properties

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	152.97 g/mol <a href="#">[1]</a>
Appearance	White to pale yellow crystalline solid <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	58-62 °C <a href="#">[3]</a>
Boiling Point	140-142 °C at 45 mmHg <a href="#">[1]</a>
Density	1.48 g/cm <sup>3</sup> at 25 °C <a href="#">[1]</a>
pKa	4.01 (at 25 °C)

## Solubility Profile

Solvent	Solubility
Water	Soluble <a href="#">[2]</a>
Ethanol	Soluble <a href="#">[2]</a>
Ether	Soluble <a href="#">[2]</a>
Chloroform	Soluble <a href="#">[2]</a>
Benzene	Soluble <a href="#">[2]</a>

## Spectroscopic Data Summary

Technique	Key Data and Observations
<sup>1</sup> H NMR	Spectra have been reported in D <sub>2</sub> O. <a href="#">[4]</a>
<sup>13</sup> C NMR	Spectra have been reported in D <sub>2</sub> O. <a href="#">[4]</a> <a href="#">[5]</a>
Infrared (IR)	Characteristic spectra are available for samples prepared as KBr discs or in CCl <sub>4</sub> solution. <a href="#">[4]</a>
Mass Spectrometry (GC-MS)	Analysis typically requires derivatization, for example, with MTBSTFA, to enhance volatility. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols

This section provides detailed methodologies for the determination of the principal physicochemical properties of **3-Bromopropionic acid**, designed to be reproducible in a laboratory setting.

### Melting Point Determination

The melting point of **3-Bromopropionic acid** is accurately measured using the capillary tube method with a calibrated melting point apparatus.

Procedure:

- A small quantity of finely ground **3-Bromopropionic acid** is carefully packed into a glass capillary tube, sealed at one end, to a sample height of approximately 2-3 mm.
- The prepared capillary tube is inserted into the heating block of a melting point apparatus.
- The sample is heated at a rapid rate of 10-15 °C per minute to quickly approach the expected melting point.
- As the temperature nears the anticipated melting range, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
- The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point.

### Boiling Point Determination (at Reduced Pressure)

To prevent potential thermal decomposition at its atmospheric boiling point, the boiling point of **3-Bromopropionic acid** is determined under reduced pressure.

Procedure:

- A small volume of **3-Bromopropionic acid** is placed into a small-scale distillation flask.

- The distillation apparatus is securely connected to a vacuum pump and a manometer to monitor the pressure.
- The pressure within the system is carefully lowered to a stable, recorded value (e.g., 45 mmHg).
- The sample is then gently heated until it boils, and the temperature of the vapor that condenses is recorded. This temperature is the boiling point at the measured pressure.

## Solubility Assessment

The solubility of **3-Bromopropionic acid** in a range of solvents is determined through systematic dissolution tests.

Procedure:

- Into a test tube containing a precisely measured volume of the desired solvent (e.g., 1 mL), a small, accurately weighed amount of **3-Bromopropionic acid** (e.g., 10 mg) is introduced.
- The mixture is agitated vigorously, typically using a vortex mixer, at a controlled and constant temperature.
- If the solid dissolves completely, further pre-weighed portions of the solute are added incrementally until the solution becomes saturated and solid material remains undissolved.
- The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in grams per 100 mL of solvent).

## pKa Determination

The acid dissociation constant (pKa) of **3-Bromopropionic acid** is precisely determined by potentiometric titration.

Procedure:

- A standard aqueous solution of **3-Bromopropionic acid** of known concentration is prepared.

- A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant.
- The initial pH of the **3-Bromopropionic acid** solution is recorded using a calibrated pH meter.
- The basic titrant is added in small, measured increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
- The collected data is used to plot a titration curve of pH versus the volume of titrant added.
- The pKa is determined from the pH value at the half-equivalence point of the titration curve.

## Spectroscopic Analysis

### Sample Preparation:

- Approximately 5-10 mg of **3-Bromopropionic acid** is dissolved in a suitable deuterated solvent, such as deuterium oxide ( $D_2O$ ), within a standard NMR tube.<sup>[4]</sup>
- The tube is securely capped and gently agitated to ensure the sample is completely dissolved and the solution is homogeneous.

### Analysis:

- The NMR spectra are acquired using a high-resolution NMR spectrometer (e.g., 300 MHz for  $^1H$  NMR).
- Chemical shifts are reported in parts per million (ppm) and are referenced to an appropriate internal standard.

### Sample Preparation (Thin Solid Film Method):

- A small amount of **3-Bromopropionic acid** is dissolved in a minimal amount of a volatile organic solvent, such as methylene chloride.
- A single drop of this solution is carefully applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

- The solvent is allowed to evaporate completely, which leaves a thin, uniform film of the solid compound on the plate.

Analysis:

- The salt plate with the sample film is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.
- The infrared spectrum is then recorded over the desired wavenumber range.

Due to its inherent low volatility, **3-Bromopropionic acid** requires chemical derivatization prior to analysis by GC-MS to ensure efficient chromatographic separation and detection.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Derivatization and Analysis:

- The sample containing **3-Bromopropionic acid** is first extracted into a suitable organic solvent, such as ethyl acetate.[\[6\]](#)[\[8\]](#)
- The solvent extract is then treated with a silylating agent, for instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the carboxylic acid group to form a more volatile tert-butyldimethylsilyl ester.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- The derivatized sample is then injected into the GC-MS instrument.
- The components are separated on a capillary column (e.g., HP-1), and the mass spectrum of the derivatized **3-Bromopropionic acid** is obtained for identification and quantification.[\[6\]](#)

## Chemical Reactivity and Synthesis

### Key Chemical Reactions

**3-Bromopropionic acid** exhibits reactivity characteristic of both its carboxylic acid and alkyl halide functional groups.

- Esterification: The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of a strong acid catalyst.

- Nucleophilic Substitution: The bromine atom at the  $\beta$ -position is susceptible to displacement by a wide variety of nucleophiles. A prominent example is its hydrolysis to form 3-hydroxypropionic acid (hydracrylic acid) when treated with an aqueous alkali.[1]

## Synthetic Route

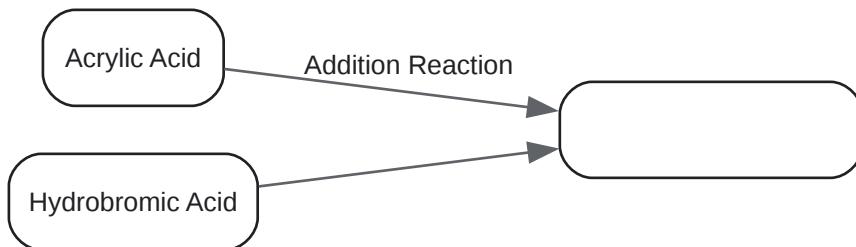
A prevalent and efficient method for the laboratory and industrial synthesis of **3-Bromopropionic acid** is the hydrobromination of acrylic acid.[1][9]

Procedure:

- Acrylic acid is reacted directly with hydrobromic acid (HBr).[9]
- The reaction mixture is typically heated to facilitate the electrophilic addition of HBr across the carbon-carbon double bond.[9]
- Upon completion of the reaction, the resulting **3-Bromopropionic acid** is isolated and purified, commonly through recrystallization.[9]

## Visualizations

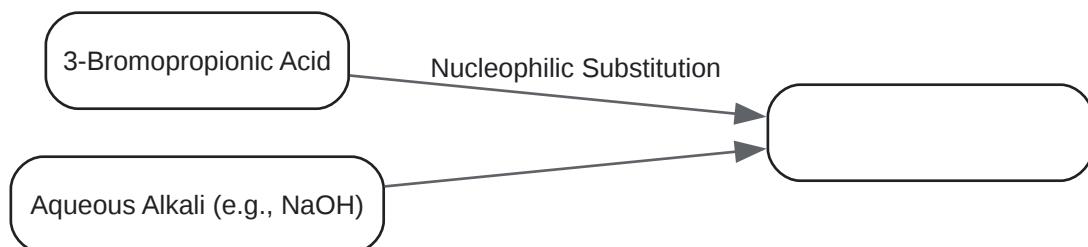
### Synthesis of 3-Bromopropionic Acid



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Caption: Synthesis of **3-Bromopropionic Acid** from Acrylic Acid and HBr.

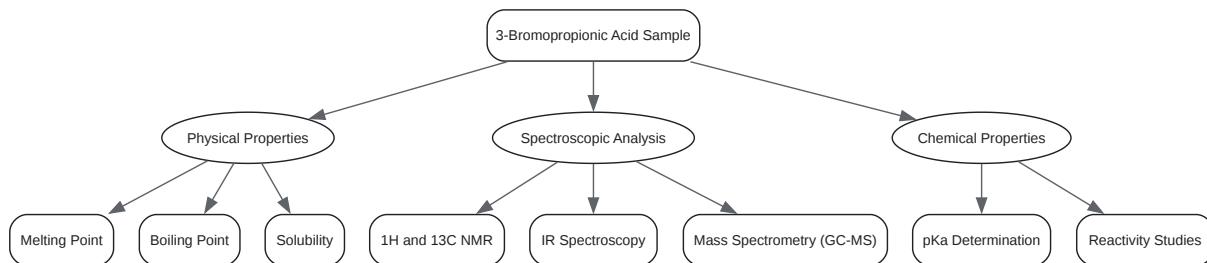
### Hydrolysis of 3-Bromopropionic Acid



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Caption: Hydrolysis of **3-Bromopropionic Acid** to 3-Hydroxypropionic Acid.

## Physicochemical Characterization Workflow



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Caption: Workflow for the Physicochemical Characterization of **3-Bromopropionic Acid**.

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